molecular formula C8H7ClO3 B2697001 2-(2-Chloro-4-hydroxyphenyl)acetic acid CAS No. 81720-84-5

2-(2-Chloro-4-hydroxyphenyl)acetic acid

Cat. No. B2697001
CAS RN: 81720-84-5
M. Wt: 186.59
InChI Key: MDTAULLCKGQYMK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-hydroxyphenyl)acetic acid is a chemical compound that is structurally similar to 4-Hydroxyphenylacetic acid and 2-Hydroxyphenylacetic acid . It has a phenolic acid structure, which is a type of aromatic acid compound. The compound is likely to have a carboxylic acid group (-COOH) attached to a 2-chloro-4-hydroxyphenyl group .

Scientific Research Applications

Chiral Auxiliary Applications

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. This compound is useful in chiral derivatizing for amines and alcohols, showing satisfactory separation in 31P NMR spectra. Such applications are significant in the field of stereochemistry and pharmaceutical synthesis (Majewska, 2019).

Environmental Monitoring

4-Chloro-2-methylphenoxy acetic acid (MCPA), similar in structure to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been used extensively as a pesticide. Research has been conducted on MCPA imprinting polymers for selective sample preparation in trace determination of MCPA in biological and environmental samples. This highlights the compound's role in environmental monitoring and safety (Omidi et al., 2014).

Electroactive Tracer in Ligand Displacement Assay

2-Chloro-4-hydroxyphenoxyacetic acid has been used as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles. This research is crucial for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid, demonstrating the compound's utility in analytical chemistry (Schöllhorn et al., 2000).

Fungal Laccase-Catalyzed Degradation

Studies on the fungal laccase-catalyzed degradation of hydroxy polychlorinated biphenyls (PCBs) have included compounds like hydroxy PCBs, which are structurally related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid. This research is significant in understanding the bioremediation of toxic PCB metabolites, demonstrating the potential ecological applications of similar compounds (Keum & Li, 2004).

Protective Group in Organic Synthesis

The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, a related compound, has been used as a protective group for hydroxyl functions in organic synthesis. This highlights the importance of such compounds in facilitating complex organic transformations (Daragics & Fügedi, 2010).

Herbicide Toxicity Studies

Research has been conducted on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, to understand its toxicity and mutagenicity. This research is critical in the field of public health and environmental safety, providing insights into the impact of such herbicides on natural environments (Zuanazzi et al., 2020).

properties

IUPAC Name

2-(2-chloro-4-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTAULLCKGQYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-hydroxyphenyl)acetic acid

CAS RN

81720-84-5
Record name 2-(2-chloro-4-hydroxyphenyl)acetic acid
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Synthesis routes and methods

Procedure details

A solution of 1.6 g (8 mmol) of (2-chloro-4-methoxyphenyl)acetic acid, prepared according to Preparation 3, in 13 ml of hydrobromic acid (in 48% aqueous solution) is refluxed for two hours. After cooling, ammonium hydroxide is added until the pH is basic, and the mixture is extracted with methylene chloride. The water is evaporated from the aqueous phase and the residue is washed several times with ethanol to give the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

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